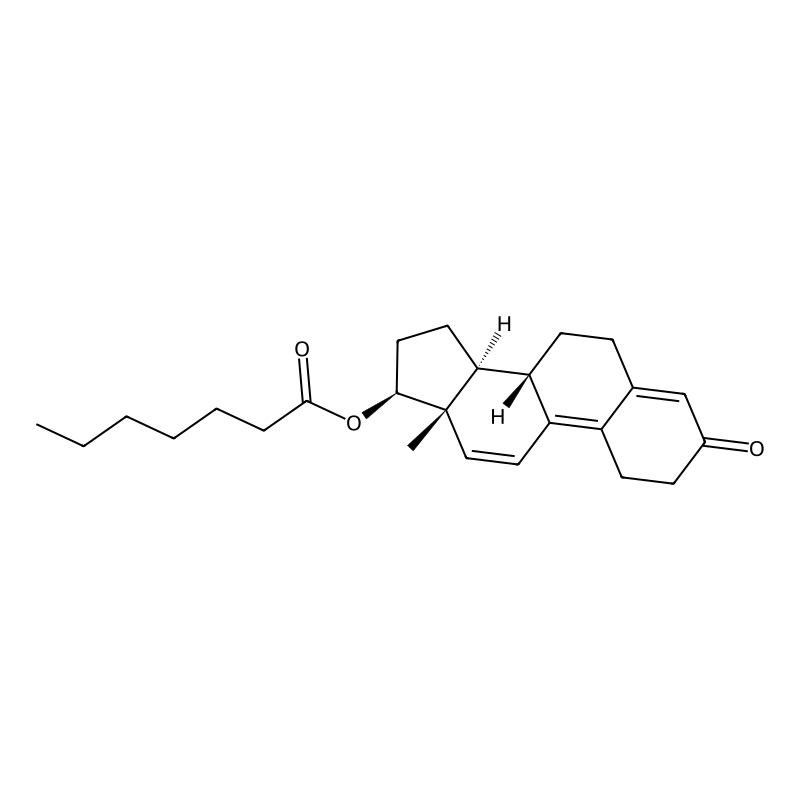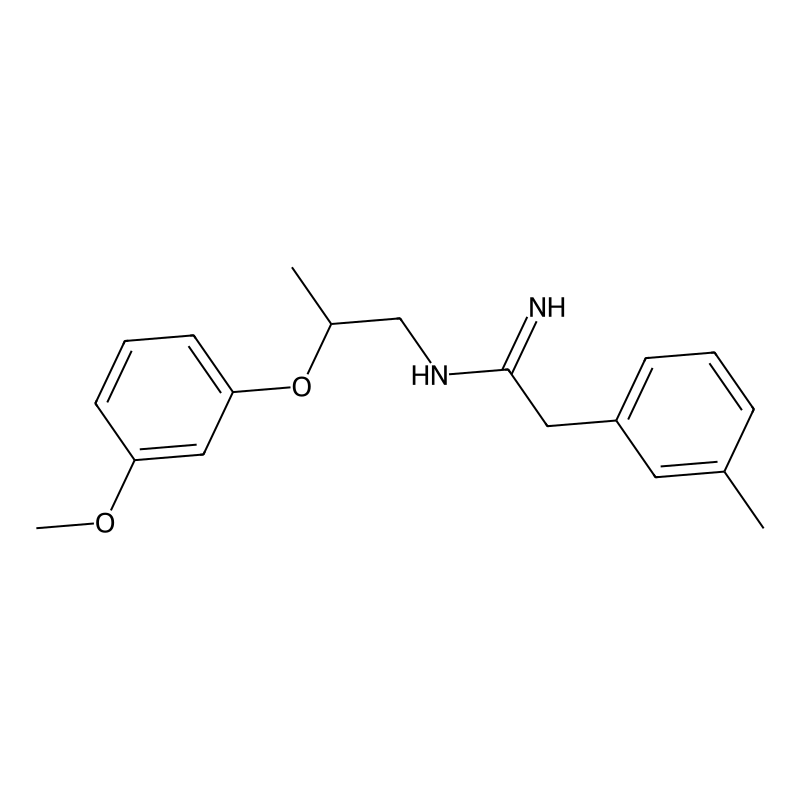Scopoletin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Antioxidant Research
Scientific Field: Biochemistry
Application Summary: Scopoletin has been studied for its potential as an antioxidant.
Methods of Application: In an in vivo study, hypertensive rats were orally administered with 10 mg/kg scopoletin.
Antimicrobial Research
Scientific Field: Microbiology
Application Summary: Scopoletin has been indicated to have antimicrobial properties.
Anticancer Research
Scientific Field: Oncology
Application Summary: Scopoletin has been explored for its anticancer properties
Methods of Application: In one study, scopoletin showed anti-tumorigenic and anti-angiogenic activity in a nude mouse xenograft model.
Anti-Inflammatory Research
Scientific Field: Immunology
Application Summary: Scopoletin has been studied for its potential anti-inflammatory effects.
Neuroprotective Research
Scientific Field: Neuroscience
Application Summary: Scopoletin has been indicated to have neuroprotective properties.
Hepatoprotective Research
Scientific Field: Hepatology
Application Summary: Scopoletin has been studied for its potential hepatoprotective effects.
Anti-diabetic Research
Scientific Field: Endocrinology
Application Summary: Scopoletin has been studied for its potential anti-diabetic effects
Anti-hypertensive Research
Scientific Field: Cardiology
Application Summary: Scopoletin has been indicated to have anti-hypertensive properties
Anti-hyperuricemic Research
Scientific Field: Rheumatology
Application Summary: Scopoletin has been studied for its potential anti-hyperuricemic effects.
Analgesic Research
Scientific Field: Pharmacology
Application Summary: Scopoletin has been indicated to have analgesic properties
Anti-thyroid Research
Application Summary: Scopoletin has been studied for its potential anti-thyroid effects
Endocrinal Activities
Application Summary: Scopoletin has been indicated to have endocrinal activities
Anti-tubercular Research
Application Summary: Scopoletin has been studied for its potential anti-tubercular effects.
Immunomodulatory Research
Application Summary: Scopoletin has been indicated to have immunomodulatory properties.
Enzyme Inhibition Research
Application Summary: Scopoletin has been studied for its potential as an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase.
Anti-hyperglycaemic Research
Application Summary: Scopoletin has been indicated to have anti-hyperglycaemic properties.
Cytotoxic Research
Scopoletin, chemically known as 7-hydroxy-6-methoxy coumarin, is a naturally occurring compound classified within the coumarin family. It is characterized by its unique structure, which consists of a 1,2-benzopyrone core modified by hydroxyl and methoxy groups on the benzene ring. This compound is predominantly found in various plants, including those from the genus Scopolia, as well as in Artemisia, Cynodon, and Malva species . Scopoletin exhibits notable fluorescent properties when dissolved in dimethyl sulfoxide or water, making it useful in various analytical applications .
Research suggests Scopoletin possesses various biological activities. Studies have shown it may act as an:
- Antimicrobial agent: Scopoletin exhibits antifungal and antitubercular properties, potentially disrupting fungal cell walls and inhibiting Mycobacterium tuberculosis growth [, ].
- Antioxidant: The structure with conjugated double bonds and hydroxyl groups suggests potential free radical scavenging activity [].
- Anti-inflammatory and neuroprotective agent: Scopoletin may modulate inflammatory pathways and protect nerve cells, although the exact mechanisms require further investigation [].
- Hydroxylation: Cinnamic acid is hydroxylated to produce p-coumaric acid.
- CoA Activation: p-Coumaric acid is converted into p-coumaroyl-CoA by 4-coumarate CoA ligase.
- Ortho-Hydroxylation: Feruloyl-CoA undergoes ortho-hydroxylation to yield 6-hydroxyferuloyl-CoA.
- Isomerization and Lactonization: The resulting compound undergoes spontaneous trans/cis isomerization and lactonization to form scopoletin .
Scopoletin exhibits a wide range of biological activities, making it a compound of significant interest in pharmacology:
- Anticancer Properties: Scopoletin has been shown to induce apoptosis in various cancer cell lines, including human cervical cancer and melanoma cells. It operates through mechanisms such as activation of caspase-3 and inhibition of the phosphoinositide 3-kinase/protein kinase B signaling pathway .
- Anti-inflammatory Effects: It has demonstrated potential in reducing inflammation by inhibiting inducible nitric oxide synthase and other inflammatory mediators .
- Antioxidant Activity: Scopoletin acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Several methods have been developed for the synthesis of scopoletin, including:
- Microbial Synthesis: Utilizing microbial cell factories that convert glucose or lignin-derived aromatics into scopoletin through engineered biosynthetic pathways .
- Chemical Synthesis: Traditional chemical synthesis methods involve multi-step reactions starting from simple organic compounds, often utilizing enzymes like coumarin synthase to enhance yields .
- Extraction from Plants: Scopoletin can be extracted from various plant sources using techniques such as supercritical fluid extraction, which offers an environmentally friendly approach .
Scopoletin finds applications across multiple fields:
- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, scopoletin is being explored for therapeutic applications in cancer treatment and chronic inflammatory diseases .
- Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative in food products .
- Fluorimetric Assays: Scopoletin's fluorescent nature allows its use in assays for detecting hydrogen peroxide and other reactive species .
Research indicates that scopoletin interacts with various biological targets:
- Enzyme Inhibition: Scopoletin has been identified as an inhibitor of monoamine oxidase and quinone oxidoreductase, suggesting potential effects on neurotransmitter metabolism .
- Cell Signaling Pathways: It influences signaling pathways related to apoptosis and inflammation, notably through modulation of nuclear factor-kappa B activity and caspase activation .
Similar Compounds
Several compounds share structural similarities with scopoletin, each possessing unique properties:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Scoparone | Coumarin | Lacks hydroxyl group at position 7 |
| Fraxetin | Coumarin | Contains additional hydroxyl groups |
| Umbelliferone | Coumarin | Exhibits different biological activities |
| Coumarin | Parent Compound | Basic structure without additional modifications |
Scopoletin's unique combination of hydroxyl and methoxy groups contributes to its distinct biological activities compared to these similar compounds. Its specific interactions with cellular mechanisms further differentiate it within the coumarin family .
Purity
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Metabolism Metabolites
Wikipedia
Mexacarbate
Dates
2: Zeng YC, Li S, Liu C, Gong T, Sun X, Fu Y, Zhang ZR. Soluplus micelles for improving the oral bioavailability of scopoletin and their hypouricemic effect in vivo. Acta Pharmacol Sin. 2017 Mar;38(3):424-433. doi: 10.1038/aps.2016.126. Epub 2017 Jan 23. PubMed PMID: 28112183; PubMed Central PMCID: PMC5342662.
3: Shi W, Hu J, Bao N, Li D, Chen L, Sun J. Design, synthesis and cytotoxic activities of scopoletin-isoxazole and scopoletin-pyrazole hybrids. Bioorg Med Chem Lett. 2017 Jan 15;27(2):147-151. doi: 10.1016/j.bmcl.2016.11.089. Epub 2016 Dec 1. PubMed PMID: 27956344.
4: Pandy V, Vijeepallam K. Antipsychotic-like activity of scopoletin and rutin against the positive symptoms of schizophrenia in mouse models. Exp Anim. 2017 Oct 30;66(4):417-423. doi: 10.1538/expanim.17-0050. Epub 2017 Jul 12. PubMed PMID: 28701621; PubMed Central PMCID: PMC5682354.
5: Khunnawutmanotham N, Chimnoi N, Saparpakorn P, Techasakul S. Synthesis and anti-acetylcholinesterase activity of scopoletin derivatives. Bioorg Chem. 2016 Apr;65:137-45. doi: 10.1016/j.bioorg.2015.12.002. Epub 2015 Dec 8. PubMed PMID: 26943478.
6: Zeng Y, Li S, Wang X, Gong T, Sun X, Zhang Z. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies. Molecules. 2015 Oct 19;20(10):18988-9001. doi: 10.3390/molecules201018988. PubMed PMID: 26492227; PubMed Central PMCID: PMC6332412.
7: Naikawadi VB, Ahire ML, Lahiri A, Nikam TD. In vitro propagation and cell cultures of memory tonic herb Evolvulus alsinoides: a best source for elicited production of scopoletin. Appl Microbiol Biotechnol. 2016 Apr;100(8):3463-76. doi: 10.1007/s00253-015-7153-5. Epub 2015 Dec 1. PubMed PMID: 26621800.
8: Basu M, Mayana K, Xavier S, Balachandran S, Mishra N. Effect of scopoletin on monoamine oxidases and brain amines. Neurochem Int. 2016 Feb;93:113-7. doi: 10.1016/j.neuint.2016.01.001. Epub 2016 Jan 19. PubMed PMID: 26796202.
9: Choi RY, Ham JR, Lee HI, Cho HW, Choi MS, Park SK, Lee J, Kim MJ, Seo KI, Lee MK. Scopoletin Supplementation Ameliorates Steatosis and Inflammation in Diabetic Mice. Phytother Res. 2017 Nov;31(11):1795-1804. doi: 10.1002/ptr.5925. Epub 2017 Sep 18. PubMed PMID: 28921708.
10: Rajniak J, Giehl RFH, Chang E, Murgia I, von Wirén N, Sattely ES. Biosynthesis of redox-active metabolites in response to iron deficiency in plants. Nat Chem Biol. 2018 May;14(5):442-450. doi: 10.1038/s41589-018-0019-2. Epub 2018 Mar 26. PubMed PMID: 29581584; PubMed Central PMCID: PMC6693505.
11: Chezem WR, Memon A, Li FS, Weng JK, Clay NK. SG2-Type R2R3-MYB Transcription Factor MYB15 Controls Defense-Induced Lignification and Basal Immunity in Arabidopsis. Plant Cell. 2017 Aug;29(8):1907-1926. doi: 10.1105/tpc.16.00954. Epub 2017 Jul 21. PubMed PMID: 28733420; PubMed Central PMCID: PMC5590497.
12: Zhang X, Yarman A, Erdossy J, Katz S, Zebger I, Jetzschmann KJ, Altintas Z, Wollenberger U, Gyurcsányi RE, Scheller FW. Electrosynthesized MIPs for transferrin: Plastibodies or nano-filters? Biosens Bioelectron. 2018 May 15;105:29-35. doi: 10.1016/j.bios.2018.01.011. Epub 2018 Jan 9. PubMed PMID: 29351867.
13: Nam H, Kim MM. Scopoletin has a potential activity for anti-aging via autophagy in human lung fibroblasts. Phytomedicine. 2015 Mar 15;22(3):362-8. doi: 10.1016/j.phymed.2015.01.004. Epub 2015 Feb 4. PubMed PMID: 25837273.
14: Choi BR, Kumar SK, Zhao C, Zhang LT, Kim CY, Lee SW, Jeon JH, Soní KK, Kim SH, Park NC, Kim HK, Park JK. Additive effects of Artemisia capillaris extract and scopoletin on the relaxation of penile corpus cavernosum smooth muscle. Int J Impot Res. 2015 Nov-Dec;27(6):225-32. doi: 10.1038/ijir.2015.23. Epub 2015 Oct 8. Erratum in: Int J Impot Res. 2016 Mar-Apr;28(2):80. So, I [corrected to Soní, K K]. PubMed PMID: 26447600.
15: Stringlis IA, Yu K, Feussner K, de Jonge R, Van Bentum S, Van Verk MC, Berendsen RL, Bakker PAHM, Feussner I, Pieterse CMJ. MYB72-dependent coumarin exudation shapes root microbiome assembly to promote plant health. Proc Natl Acad Sci U S A. 2018 May 29;115(22):E5213-E5222. doi: 10.1073/pnas.1722335115. Epub 2018 Apr 23. PubMed PMID: 29686086; PubMed Central PMCID: PMC5984513.
16: Shi W, Zhang J, Bao N, Guan F, Chen L, Sun J. Design, synthesis, and cytotoxic evaluation of novel scopoletin derivatives. Chem Biol Drug Des. 2018 Feb;91(2):641-646. doi: 10.1111/cbdd.13120. Epub 2017 Nov 9. PubMed PMID: 29052945.
17: Bayoumi SA, Rowan MG, Blagbrough IS, Beeching JR. Biosynthesis of scopoletin and scopolin in cassava roots during post-harvest physiological deterioration: the E-Z-isomerisation stage. Phytochemistry. 2008 Dec;69(17):2928-36. doi: 10.1016/j.phytochem.2008.09.023. Epub 2008 Nov 10. PubMed PMID: 19004461.
18: Siwinska J, Kadzinski L, Banasiuk R, Gwizdek-Wisniewska A, Olry A, Banecki B, Lojkowska E, Ihnatowicz A. Identification of QTLs affecting scopolin and scopoletin biosynthesis in Arabidopsis thaliana. BMC Plant Biol. 2014 Oct 18;14:280. doi: 10.1186/s12870-014-0280-9. PubMed PMID: 25326030; PubMed Central PMCID: PMC4252993.
19: Seo EJ, Saeed M, Law BY, Wu AG, Kadioglu O, Greten HJ, Efferth T. Pharmacogenomics of Scopoletin in Tumor Cells. Molecules. 2016 Apr 15;21(4):496. doi: 10.3390/molecules21040496. PubMed PMID: 27092478; PubMed Central PMCID: PMC6273985.
20: Hou QL, Luo JX, Zhang BC, Jiang GF, Ding W, Zhang YQ. 3D-QSAR and Molecular Docking Studies on the TcPMCA1-Mediated Detoxification of Scopoletin and Coumarin Derivatives. Int J Mol Sci. 2017 Jun 27;18(7). pii: E1380. doi: 10.3390/ijms18071380. PubMed PMID: 28653986; PubMed Central PMCID: PMC5535873.








